4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Prop-2-enoate
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl prop-2-enoate (CAS RN: 852527-61-8) is a fluorinated acrylate ester characterized by a perfluorinated undecyl (C11) chain. Its structure features 17 fluorine atoms distributed along the carbon backbone, imparting exceptional hydrophobicity, chemical stability, and surface-active properties. This compound is widely used in polymer coatings, fluorophilic tagging reagents, and biomedical applications due to its ability to enhance material durability and reduce surface energy .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F17O2/c1-2-6(32)33-5-3-4-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAHNTDCKCXNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F17O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895747 | |
| Record name | (Perfluorooctyl)-1-propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1652-60-4 | |
| Record name | (Perfluorooctyl)-1-propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Prop-2-enoate typically involves the reaction of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Addition Reactions: The double bond in the prop-2-enoate group can undergo addition reactions with various electrophiles and nucleophiles.
Polymerization: This compound can be polymerized to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorinated alkyl chain can participate in substitution reactions, although these are less common due to the stability of the carbon-fluorine bonds.
Common Reagents and Conditions:
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) can add across the double bond under mild conditions.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate polymerization.
Substitution Reactions: Strong bases or nucleophiles are required to displace fluorine atoms, typically under high temperatures and pressures.
Major Products:
Addition Products: Halogenated derivatives of the original compound.
Polymers: Fluorinated polymers with high thermal and chemical stability.
Substitution Products: Compounds with modified fluorinated chains.
Chemistry:
Surface Coatings: Used in the development of hydrophobic and oleophobic coatings for various materials.
Polymer Science: As a monomer in the synthesis of specialty polymers with unique properties.
Biology and Medicine:
Biomedical Devices: Utilized in the fabrication of biocompatible coatings for medical devices.
Drug Delivery: Investigated for use in drug delivery systems due to its stability and resistance to degradation.
Industry:
Textile Treatment: Applied in the treatment of textiles to impart water and stain resistance.
Electronics: Used in the production of components that require high resistance to environmental degradation.
Mechanism of Action
The effects of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Prop-2-enoate are primarily due to its fluorinated alkyl chain, which imparts hydrophobic and oleophobic properties. The compound interacts with surfaces at the molecular level, forming a barrier that repels water and oils. This is achieved through the strong carbon-fluorine bonds, which are highly resistant to chemical attack and environmental degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Acrylates
Structural Variations and Fluorination Patterns
Fluorinated acrylates differ in carbon chain length, fluorine substitution patterns, and terminal functional groups. Below is a comparative analysis of key analogs:
Key Observations:
- Chain Length and Fluorine Distribution: The undecyl derivative (C11) has a longer perfluorinated chain compared to the decyl (C10) analog, resulting in higher hydrophobicity and thermal stability. The dodecyl (C12) variant with 21 fluorine atoms exhibits even greater inertness but may face synthesis challenges due to steric hindrance .
- Reactivity in Synthesis: The undecyl derivative demonstrates high reactivity in alkylation reactions, achieving >90% yields in fluorophilic tagging of metallocorroles . Shorter-chain analogs (e.g., perfluorooctyl) require milder conditions but offer lower chemical resistance .
Physicochemical Properties
- Solubility: The undecyl derivative is sparingly soluble in polar solvents (e.g., water) but dissolves readily in dimethylformamide (DMF) and fluorinated solvents, a trait critical for its use in peptide conjugation and polymer synthesis .
- Thermal Stability: Fluorinated acrylates with longer chains (C11–C12) exhibit higher decomposition temperatures (>200°C), making them suitable for high-temperature applications like aerospace coatings. Shorter-chain analogs (C8–C10) degrade at lower temperatures (~150°C) .
- Surface Energy: The undecyl derivative reduces surface energy to <10 mN/m, outperforming non-fluorinated acrylates (e.g., methyl acrylate, ~25 mN/m) and rivaling polytetrafluoroethylene (PTFE) .
Biological Activity
Chemical Structure and Properties
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl Prop-2-enoate is a fluorinated compound characterized by a long carbon chain with multiple fluorine atoms. This structure contributes to its unique chemical properties such as hydrophobicity and thermal stability. The presence of the prop-2-enoate group suggests potential reactivity in polymerization and other chemical transformations.
Biological Activity
Fluorinated compounds have garnered attention due to their diverse biological activities. The biological effects of 4,4,...11-heptadecafluoroundecyl Prop-2-enoate can be summarized as follows:
- Antimicrobial Activity : Some studies indicate that fluorinated compounds exhibit antimicrobial properties. The mechanism often involves disruption of microbial membranes due to their lipophilic nature.
- Toxicological Effects : Fluorinated compounds can exhibit toxicity depending on their structure and concentration. Research has shown that certain perfluoroalkyl substances (PFAS) can lead to adverse health effects in humans and wildlife.
- Pharmacological Potential : There is ongoing research into the use of fluorinated compounds in pharmaceuticals. Their unique properties may enhance drug efficacy or bioavailability.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various fluorinated compounds against common pathogens. Results indicated that certain fluorinated esters showed significant activity against Gram-positive bacteria.
- Toxicology Assessment : Research on PFAS has revealed links to liver toxicity and endocrine disruption. A study conducted on rats demonstrated that exposure to high levels of fluorinated compounds led to alterations in liver enzyme activity.
- Drug Development : A recent investigation into novel drug formulations included fluorinated compounds to improve solubility and stability. The findings suggested enhanced therapeutic profiles for certain drug candidates.
Data Tables
Research Findings
Research indicates that the biological activity of fluorinated compounds can vary significantly based on their molecular structure. The presence of multiple fluorine atoms generally enhances lipophilicity but may also increase toxicity risks.
Q & A
Q. What are the optimal synthetic routes for preparing 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl prop-2-enoate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via esterification of prop-2-enoic acid with a perfluorinated alcohol precursor. Anhydrous conditions and catalysts like sulfuric acid or lipases are critical to minimize hydrolysis. To maximize yields, use stepwise fluorination protocols (e.g., electrochemical fluorination) to ensure precise substitution patterns . Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency and FT-IR for ester bond confirmation.
Q. How can the structural integrity of this fluorinated acrylate be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- <sup>1</sup>H/<sup>19</sup>F NMR : Identify proton environments in the acrylate moiety and fluorine distribution in the alkyl chain.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C14H7F17O2) and isotopic patterns.
- X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly for the fluorinated chain .
Q. What role does the perfluorinated chain length play in surface properties of coatings derived from this compound?
- Methodological Answer : The perfluorinated chain imparts hydrophobicity and oleophobicity. Use contact angle measurements (water and hexadecane) to quantify surface energy. Compare with shorter-chain analogs (e.g., C8 perfluoroalkyl acrylates) to establish structure-property relationships. X-ray photoelectron spectroscopy (XPS) can validate surface fluorine concentration .
Advanced Research Questions
Q. How can discrepancies in thermal stability data for polymers derived from this compound be resolved?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify decomposition products. For conflicting data, standardize heating rates (e.g., 10°C/min under nitrogen) and compare with controlled polymer architectures (e.g., block vs. random copolymers). Cross-reference with differential scanning calorimetry (DSC) to detect glass transition (Tg) shifts caused by fluorinated chain interactions .
Q. What methodological approaches are recommended for studying environmental degradation pathways of this compound?
- Methodological Answer : Use accelerated aging studies with UV/ozone exposure to simulate environmental breakdown. Analyze degradation products via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and <sup>19</sup>F NMR. Computational models (e.g., COMSOL Multiphysics) can predict hydrolysis rates under varying pH and temperature conditions . Link findings to perfluorinated compound (PFC) degradation frameworks to assess persistence .
Q. How can polymerization kinetics be optimized for this monomer in radical-initiated systems?
- Methodological Answer : Employ reversible addition-fragmentation chain-transfer (RAFT) polymerization to control molecular weight distribution. Use real-time <sup>19</sup>F NMR to monitor monomer conversion and chain propagation. Compare with atom transfer radical polymerization (ATRP) to evaluate fluorine’s impact on radical stability. Kinetic modeling (e.g., Mayo-Lewis equations) can predict copolymer reactivity ratios .
Theoretical and Methodological Frameworks
- Guiding Principle : Link research to perfluorinated compound (PFC) theories, such as the "fluorophobic effect" for self-assembly or environmental persistence models .
- Experimental Design : Use exploratory research (e.g., factorial design) to isolate variables like fluorination degree or initiator concentration .
Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
